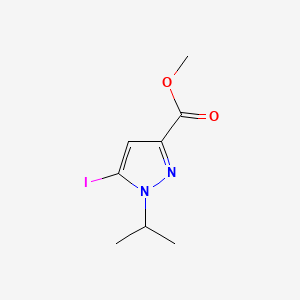
methyl 5-iodo-1-(propan-2-yl)-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-iodo-1-(propan-2-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that contains an iodine atom, a pyrazole ring, and a carboxylate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-iodo-1-(propan-2-yl)-1H-pyrazole-3-carboxylate typically involves the iodination of a pyrazole precursor followed by esterification. One common method involves the reaction of 1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 5-position of the pyrazole ring. The resulting iodinated pyrazole is then esterified using methanol and an acid catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-iodo-1-(propan-2-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Sonogashira coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium methoxide can be used in the presence of a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or alkyne-linked pyrazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-iodo-1-(propan-2-yl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of methyl 5-iodo-1-(propan-2-yl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodine atom and pyrazole ring can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-bromo-1-(propan-2-yl)-1H-pyrazole-3-carboxylate
- Methyl 5-chloro-1-(propan-2-yl)-1H-pyrazole-3-carboxylate
- Methyl 5-fluoro-1-(propan-2-yl)-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 5-iodo-1-(propan-2-yl)-1H-pyrazole-3-carboxylate is unique due to the presence of the iodine atom, which can enhance its reactivity and facilitate specific chemical transformations. The iodine atom also influences the compound’s electronic properties, making it distinct from its bromine, chlorine, or fluorine analogs.
Propiedades
Fórmula molecular |
C8H11IN2O2 |
|---|---|
Peso molecular |
294.09 g/mol |
Nombre IUPAC |
methyl 5-iodo-1-propan-2-ylpyrazole-3-carboxylate |
InChI |
InChI=1S/C8H11IN2O2/c1-5(2)11-7(9)4-6(10-11)8(12)13-3/h4-5H,1-3H3 |
Clave InChI |
SIWYHLJHFSSCCH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=CC(=N1)C(=O)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dichloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B12459353.png)
![4-methyl-N-[3-(4-methylphenyl)-5-oxopyrazolidin-4-yl]benzamide](/img/structure/B12459354.png)
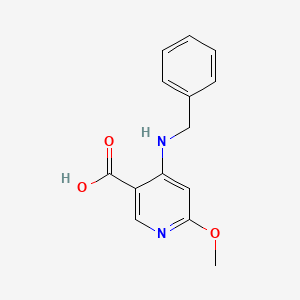
![7-tert-butyl-2-{3-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12459373.png)
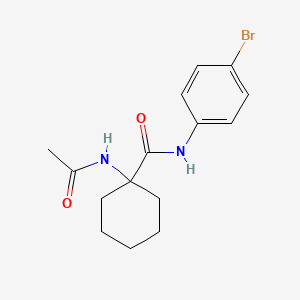
![4-bromo-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-methoxyphenol](/img/structure/B12459390.png)
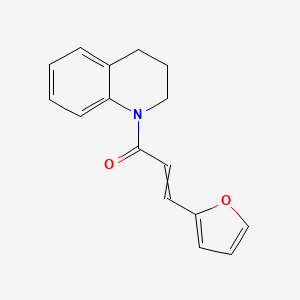
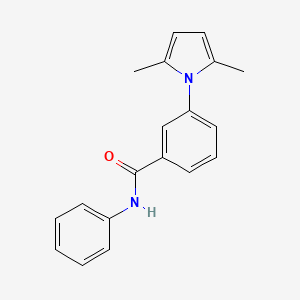
![3-{[(2-{[(2-Chlorophenoxy)acetyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12459413.png)
![2-(4-Fluorophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B12459414.png)
![4-ethyl-2-[(E)-(4-methylphenyl)diazenyl]phenol](/img/structure/B12459422.png)
![Bis[m-nitrophenyl]ether](/img/structure/B12459426.png)
![2-(2,4-dibromophenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12459429.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)glycinamide](/img/structure/B12459434.png)
